1,3-Bis(phosphino)propane
Overview
Description
1,3-Bis(diphenylphosphino)propane is a bidentate phosphine ligand commonly used in coordination chemistry. Its chemical formula is (C₆H₅)₂PCH₂CH₂CH₂P(C₆H₅)₂ . The compound features two phosphine groups attached to a central propane backbone. It plays a crucial role in various catalytic reactions due to its ability to coordinate with metal ions.
Synthesis Analysis
The synthesis of 1,3-Bis(diphenylphosphino)propane involves the reaction of diphenylphosphine with 1,3-dibromopropane . The bromine atoms are replaced by phosphine groups, resulting in the formation of the desired ligand.
Molecular Structure Analysis
The molecular structure of dppp consists of a linear backbone with two phenyl rings attached to each phosphorus atom. The P-C-P angle is approximately 180 degrees, reflecting the linear arrangement of the phosphorus centers.
Chemical Reactions Analysis
- C-C Bond Formation : dppp serves as a ligand in various C-C bond-forming reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling.
- Carbonylations : It participates in carbonylation reactions, facilitating the conversion of aryl halides to aryl esters.
- Negishi Coupling : dppp is effective in Negishi cross-coupling reactions, enabling the synthesis of complex organic molecules.
- Cycloadditions : It can be employed in cycloaddition reactions.
- Decarboxylations : dppp is useful in decarboxylation reactions.
- Diels-Alder Reaction : It can act as a ligand in Diels-Alder reactions.
- Heck Reaction : dppp is involved in Heck reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 63-65°C.
- Solubility : Insoluble in water but soluble in organic solvents.
- Molecular Weight : 412.44 g/mol.
Scientific Research Applications
Catalyst in Polymerization Processes
1,3-Bis(phosphino)propane has been utilized as a ligand in Kumada catalyst transfer polycondensation for synthesizing polyfluorenes. Various derivatives of this ligand have shown significant influence on polymerization control and molecular weight distribution of the resulting polymers (Sui et al., 2015).
Catalysis in Copolymerization Reactions
This compound serves as a catalyst in CO-ethylene copolymerization reactions, with its modified derivatives showing differences in catalytic productivity and molecular weight of the polymers produced (Bianchini et al., 2007).
Application in Organometallic Chemistry
1,3-Bis(phosphino)propane is used in synthesizing palladium complexes which are efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).
Role in Synthesis of Rhodium Complexes
It is instrumental in synthesizing rhodium(I) complexes, which are used as precatalysts in hydrogenation reactions, showing varied optical yields depending on the ligand and reaction conditions (Fries et al., 2004).
In Poly(Amide-Imide) Synthesis
1,3-Bis(phosphino)propane is used in the synthesis of new poly(amide-imide)s, which are characterized by high thermal stability and specific physical properties (Faghihi et al., 2011).
In Chromium Complex Synthesis for Polymerization
This compound assists in synthesizing new chromium(II) bidentate phosphine complexes used in the polymerization of 1,3-butadiene, producing polymers with specific structural properties (Ricci et al., 2004).
Phosphorescent Properties in Mn(Ii) Complexes
1,3-Bis(phosphino)propane derivatives are used to synthesize Mn(II) iodide complexes, which exhibit unique green and red phosphorescence with specific lifetimes, indicating potential in optoelectronic applications (Davydova et al., 2020).
Safety And Hazards
1,3-Bis(diphenylphosphino)propane is generally considered safe when handled properly. However, as with any chemical, precautions should be taken. It is essential to follow standard laboratory safety protocols, including proper ventilation, protective equipment, and safe storage.
Future Directions
Research on dppp continues to explore its applications in catalysis, ligand design, and synthetic methodologies. Future studies may focus on optimizing its performance in specific reactions and developing novel ligands based on its structural motif.
properties
IUPAC Name |
3-phosphanylpropylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10P2/c4-2-1-3-5/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIOXGHYZJCRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)CP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402628 | |
Record name | 1,3-BIS(PHOSPHINO)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(phosphino)propane | |
CAS RN |
3619-91-8 | |
Record name | 1,3-BIS(PHOSPHINO)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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